molecular formula C₃₇H₂₆F₆N₄O₅ B1160301 Floctafenic Acid Dimer Glycerol Ester

Floctafenic Acid Dimer Glycerol Ester

Cat. No.: B1160301
M. Wt: 720.62
Attention: For research use only. Not for human or veterinary use.
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Description

Floctafenic Acid Dimer Glycerol Ester (FADGE) is a synthetic ester derivative hypothesized to form through the dimerization of floctafenic acid, a metabolite of the peripheral analgesic floctafenin, linked via a glycerol backbone. Floctafenin is hydrolyzed in vivo to floctafenic acid, which exhibits distinct pharmacokinetic and protein-binding behaviors . The dimerization and esterification with glycerol may alter solubility, metabolic stability, and tissue distribution compared to its precursors. This article focuses on comparative analysis with structurally and functionally related compounds.

Properties

Molecular Formula

C₃₇H₂₆F₆N₄O₅

Molecular Weight

720.62

Synonyms

Bis-1,3-[2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2-Hydroxypropyl Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Floctafenin and Floctafenic Acid

FADGE shares a metabolic relationship with floctafenin and floctafenic acid, but key differences exist:

Property Floctafenin Floctafenic Acid Inferred FADGE Properties
Structure Ester prodrug Carboxylic acid metabolite Dimerized acid + glycerol ester
Protein Binding Moderate (two binding sites) High (albumin-dominated) Likely intermediate due to dimerization
Tissue Distribution Wide (low protein binding) Restricted (high binding) Potentially broader than floctafenic acid
Metabolism Hepatic hydrolysis Further conjugation Resistance to hydrolysis due to dimer/glycerol structure
Excretion Biliary (primary) Biliary/urinary Prolonged half-life due to size and stability

Floctafenin’s rapid hydrolysis to floctafenic acid suggests FADGE may exhibit delayed metabolic conversion, enhancing its peripheral activity. The glycerol backbone could improve thermal stability, akin to glycerol carbonate derivatives .

Glycerol-Based Esters

Glycerol esters, such as glycerol carbonate (GC) and plant-derived esters, share structural motifs with FADGE:

Compound Structure Thermal Stability Functional Role
Glycerol Carbonate (GC) Cyclic carbonate + glycerol High (degradation >200°C) Solvent, polymer precursor
4,8-Dihydroxyacetophenone-8-O-ferulic acid ester Phenolic ester + glycerol-like linkage Moderate (plant-derived) Antioxidant, medicinal
FADGE (hypothetical) Dimeric acid + glycerol ester Likely high (ester stabilization) Prolonged analgesic delivery

FADGE’s glycerol linkage may enhance solubility compared to non-glycerol esters, similar to GC’s polar carbonate group . However, its dimeric structure could reduce metabolic clearance relative to monomeric esters like those in Austrocedrus chilensis resin (e.g., torulosic acid methyl ester) .

Pharmaceutical Esters and Dimers

While direct analogs are scarce, esterified dimers in pharmacology often exhibit modified bioavailability:

  • Diclofenac Epolamine : A salt with enhanced dermal penetration vs. diclofenac acid. FADGE’s dimerization may similarly improve tissue retention.
  • Linoleic Acid Dimers: Used in coatings for controlled release. FADGE’s glycerol ester could mimic this for sustained analgesic effects.

Notably, floctafenic acid’s poor blood-brain barrier penetration suggests FADGE retains peripheral activity, avoiding central nervous system side effects.

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